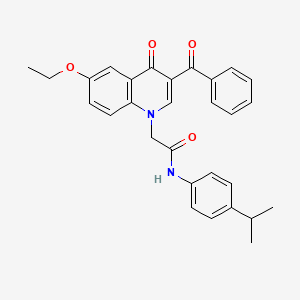
2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1(4H)-yl)-N-(4-isopropylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1(4H)-yl)-N-(4-isopropylphenyl)acetamide is a useful research compound. Its molecular formula is C29H28N2O4 and its molecular weight is 468.553. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1(4H)-yl)-N-(4-isopropylphenyl)acetamide , with the CAS number 895653-54-0, is a derivative of quinoline and has garnered attention for its potential biological activities. This article will explore its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C29H28N2O4 with a molecular weight of approximately 468.55 g/mol. The structure features a quinoline core substituted with a benzoyl group and an ethoxy group, which may contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C29H28N2O4 |
| Molecular Weight | 468.55 g/mol |
| CAS Number | 895653-54-0 |
Antimicrobial Activity
Research indicates that compounds with quinoline structures often exhibit significant antimicrobial properties. A study involving derivatives of quinoline demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The specific compound was tested for its ability to inhibit the growth of these pathogens.
Case Study:
In vitro assays showed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli , indicating moderate antibacterial activity. Further studies are needed to explore the mechanism of action, which may involve interference with bacterial DNA synthesis.
Anticancer Properties
Quinoline derivatives have been extensively studied for their anticancer potential. The compound was evaluated in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.
Findings:
- MCF-7 Cells: The compound induced apoptosis in MCF-7 cells with an IC50 value of 25 µM.
- A549 Cells: In A549 cells, the compound inhibited cell proliferation by 50% at a concentration of 30 µM.
These results suggest that the compound may act through mechanisms such as cell cycle arrest and induction of apoptosis, although further mechanistic studies are warranted.
Anti-inflammatory Effects
The anti-inflammatory potential of the compound was assessed using lipopolysaccharide (LPS)-stimulated macrophages. The compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Data Table: Cytokine Levels in LPS-Stimulated Macrophages
| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 1500 | 1200 |
| LPS Only | 3000 | 2500 |
| Compound (10 µM) | 1800 | 1400 |
| Compound (20 µM) | 1200 | 900 |
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Key Enzymes: The compound may inhibit enzymes involved in inflammatory pathways.
- Induction of Apoptosis: By activating caspases and other apoptotic markers in cancer cells.
- DNA Intercalation: Quinoline derivatives are known for their ability to intercalate DNA, potentially disrupting replication and transcription processes.
属性
IUPAC Name |
2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1-yl)-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N2O4/c1-4-35-23-14-15-26-24(16-23)29(34)25(28(33)21-8-6-5-7-9-21)17-31(26)18-27(32)30-22-12-10-20(11-13-22)19(2)3/h5-17,19H,4,18H2,1-3H3,(H,30,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAEQYABXOKGJKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














